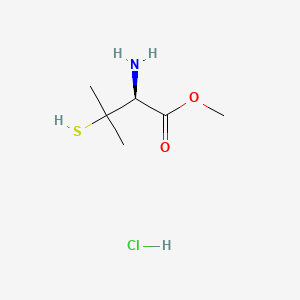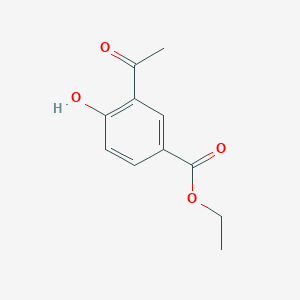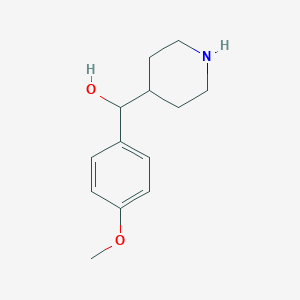
(4-Methoxy-phenyl)-piperidin-4-yl-methanol
Übersicht
Beschreibung
(4-Methoxy-phenyl)-piperidin-4-yl-methanol, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Electrolytic System Development : A novel electrolytic system employing solid-supported bases for in situ generation of a supporting electrolyte from methanol was developed. This system enabled anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide, demonstrating the utility of (4-Methoxy-phenyl)-piperidin-4-yl-methanol derivatives in synthetic organic chemistry for achieving specific methoxylated products (Tajima & Fuchigami, 2005).
Three-Component Synthesis : The compound was synthesized through a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing its role in the preparation of complex organic molecules and its potential for further chemical transformations (Wu Feng, 2011).
Medicinal Chemistry and Pharmacology
- Antitubercular Activity : A series of derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One derivative showed significant activity, highlighting the therapeutic potential of this compound derivatives in developing new antitubercular agents (Bisht et al., 2010).
Chemical Synthesis and Optimization
- Indirect Electrochemical Oxidation : The indirect electrochemical oxidation of piperidin-4-ones, mediated by a sodium halide-base system, leads to α-hydroxyketals. This study underscores the versatility of this compound derivatives in facilitating electrochemical transformations (Elinson et al., 2006).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Novel derivatives were synthesized and evaluated for their antimicrobial activity. These compounds, structurally related to this compound, demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mandala et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and transporters, such as theserotonin transporter and alpha receptors .
Mode of Action
Related compounds have been found to act asserotonin releasing agents , binding to alpha receptors to mediate their effects . This suggests that (4-Methoxy-phenyl)-piperidin-4-yl-methanol may interact with its targets in a similar manner, leading to changes in neurotransmitter levels and receptor activity.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, such asinhibition of certain transporters . These properties can impact the compound’s bioavailability, determining how much of the drug reaches its target sites in the body.
Result of Action
Based on the actions of similar compounds, it may lead to increased levels of serotonin in the synaptic cleft, potentially leading to changes in neuronal activity and neurotransmission .
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,13-15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZUXLVPWDQQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482757 | |
| Record name | (4-Methoxy-phenyl)-piperidin-4-yl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37581-37-6 | |
| Record name | (4-Methoxy-phenyl)-piperidin-4-yl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


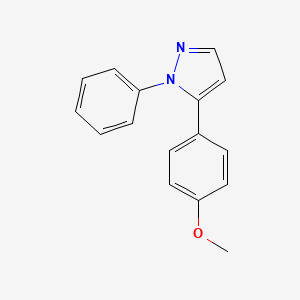
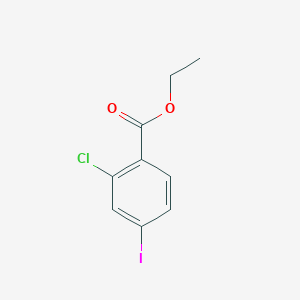
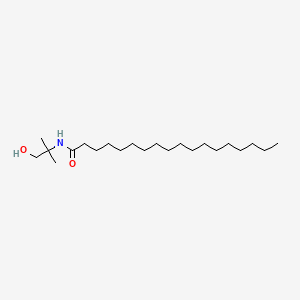

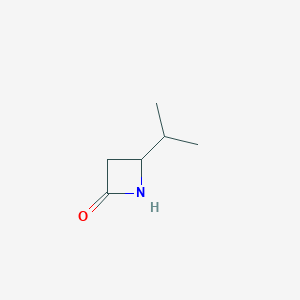

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)
![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)

